1-(Prop-2-en-1-yl)cyclohex-3-ene-1-carbonyl chloride

Catalog No.
S14501872
CAS No.
76403-28-6
M.F
C10H13ClO
M. Wt
184.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Prop-2-en-1-yl)cyclohex-3-ene-1-carbonyl chlori...

CAS Number

76403-28-6

Product Name

1-(Prop-2-en-1-yl)cyclohex-3-ene-1-carbonyl chloride

IUPAC Name

1-prop-2-enylcyclohex-3-ene-1-carbonyl chloride

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

InChI

InChI=1S/C10H13ClO/c1-2-6-10(9(11)12)7-4-3-5-8-10/h2-4H,1,5-8H2

InChI Key

NSWKTYRKLKSKIX-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CCC=CC1)C(=O)Cl

1-(Prop-2-en-1-yl)cyclohex-3-ene-1-carbonyl chloride is an organic compound characterized by its unique structural features and functional groups. Its molecular formula is C10H11ClOC_{10}H_{11}ClO, with a molecular weight of approximately 184.66 g/mol. This compound contains a cyclohexene ring, a carbonyl group, and a prop-2-en-1-yl substituent, which contributes to its reactivity and versatility in chemical synthesis. The presence of the carbonyl chloride functional group makes it particularly reactive, allowing for various nucleophilic substitution reactions.

  • Nucleophilic Substitution: The carbonyl chloride group can react with nucleophiles, such as amines or alcohols, leading to the formation of amides or esters.
  • Electrophilic Addition: The double bond in the prop-2-en-1-yl group can participate in electrophilic addition reactions, allowing for further functionalization of the compound.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4), altering the compound's reactivity profile.

These reactions are essential for synthesizing derivatives that may have distinct biological or chemical properties .

The synthesis of 1-(Prop-2-en-1-yl)cyclohex-3-ene-1-carbonyl chloride can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with cyclohexene derivatives or cyclohexanones.
  • Reagents: Key reagents include phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) for converting the corresponding carboxylic acid to the carbonyl chloride.
  • Procedure:
    • The cyclohexene derivative is treated with the chlorinating agent under controlled conditions to ensure selective formation of the carbonyl chloride.
    • Purification methods such as recrystallization or distillation are employed to isolate the desired product with high purity .

1-(Prop-2-en-1-yl)cyclohex-3-ene-1-carbonyl chloride serves various applications in chemical research and industry:

  • Synthetic Intermediate: It acts as a key intermediate in organic synthesis, particularly in creating complex cyclic structures.
  • Pharmaceutical Development: Its derivatives may be explored for potential therapeutic applications due to their structural similarities to biologically active compounds.
  • Material Science: The compound's reactivity allows it to be used in developing specialty chemicals and materials with specific properties .

Several compounds share structural similarities with 1-(Prop-2-en-1-yl)cyclohex-3-ene-1-carbonyl chloride, which can provide insights into its uniqueness:

Compound NameStructure FeaturesUnique Aspects
CyclohexanoneContains a ketone functional groupLacks unsaturation; less reactive than carbonyl chloride
CyclohexenoneAn enone structure; contains a double bondMore stable than carbonyl chlorides
1-(Propynyl)cyclohexanoneSimilar propynyl group but lacks carbonyl chlorideDifferent reactivity profile due to absence of carbonyl
3-ChlorocyclohexeneChlorinated cyclohexene without a carbonyl groupLess versatile for nucleophilic substitutions

The uniqueness of 1-(Prop-2-en-1-yl)cyclohex-3-ene-1-carbonyl chloride lies in its combination of the reactive propylene and carbonyl functionalities, providing diverse pathways for chemical transformations not available in simpler analogs .

XLogP3

3.2

Hydrogen Bond Acceptor Count

1

Exact Mass

184.0654927 g/mol

Monoisotopic Mass

184.0654927 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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